![molecular formula C14H23N3 B13943068 4-[3-(4-Methyl-piperazin-1-yl)-propyl]-phenylamine](/img/structure/B13943068.png)
4-[3-(4-Methyl-piperazin-1-yl)-propyl]-phenylamine
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Overview
Description
4-[3-(4-Methyl-piperazin-1-yl)-propyl]-phenylamine is a compound that features a piperazine ring, which is a common structural motif in many pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methyl-piperazin-1-yl)-propyl]-phenylamine typically involves the reaction of 4-methylpiperazine with a suitable phenylamine derivative. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as 4-methylpiperazine), and a phenylamine derivative. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Methyl-piperazin-1-yl)-propyl]-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-[3-(4-Methyl-piperazin-1-yl)-propyl]-phenylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[3-(4-Methyl-piperazin-1-yl)-propyl]-phenylamine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. For example, the compound may inhibit certain enzymes or block receptor sites, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- Cetirizine ethyl ester dihydrochloride
- 5-chloro-2-((4-(3-methoxyphenyl)piperazin-1-yl)methyl)-9H-xanthen-9-one hydrochloride
Uniqueness
4-[3-(4-Methyl-piperazin-1-yl)-propyl]-phenylamine is unique due to its specific structural features, which confer distinct biological and chemical properties. The presence of the piperazine ring enhances its pharmacokinetic properties, making it a valuable compound in drug development .
Properties
Molecular Formula |
C14H23N3 |
---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
4-[3-(4-methylpiperazin-1-yl)propyl]aniline |
InChI |
InChI=1S/C14H23N3/c1-16-9-11-17(12-10-16)8-2-3-13-4-6-14(15)7-5-13/h4-7H,2-3,8-12,15H2,1H3 |
InChI Key |
ODAUXPXRRGNFLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCC2=CC=C(C=C2)N |
Origin of Product |
United States |
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